N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide is an organic compound characterized by the presence of a difluorophenyl group and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 3,4,5-trimethoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2,6-difluoroaniline and the carboxylic acid group of 3,4,5-trimethoxybenzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, hydrolysis of the amide bond yields 2,6-difluoroaniline and 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The presence of the difluorophenyl group in this compound imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other benzamide derivatives, which may have different substituents and, consequently, different properties and applications.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-12-7-9(8-13(22-2)15(12)23-3)16(20)19-14-10(17)5-4-6-11(14)18/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTVAREOLOPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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